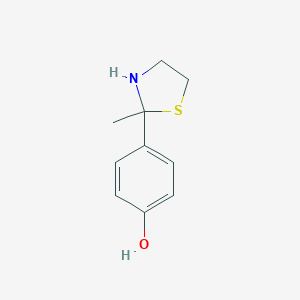
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidine derivatives, including 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy.
- Mechanisms of Action : Thiazolidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical cell cycle regulators such as CDK1/cyclin B. This results in cell growth arrest and apoptosis in various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) .
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, derivatives have shown inhibition rates exceeding 70% against leukemia and CNS cancer cell lines .
Biological Evaluations
The biological activities of this compound extend beyond anticancer properties.
- Antimicrobial Activity : Some thiazolidine derivatives exhibit antimicrobial properties against a range of pathogens. Their effectiveness as antimicrobial agents makes them suitable for further development in pharmaceutical applications .
- Anticonvulsant Properties : Certain thiazolidine compounds have demonstrated anticonvulsant activity in preclinical models. This suggests potential applications in treating seizure disorders .
Case Studies and Research Findings
Several case studies provide insights into the effectiveness and application of thiazolidine derivatives:
特性
CAS番号 |
16763-43-2 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
QZOGKKILSXZWJA-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
正規SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
同義語 |
4-(2-Methyl-2-thiazolidinyl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















